![molecular formula C9H11ClN4O B3356018 6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide CAS No. 64613-20-3](/img/structure/B3356018.png)
6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide
Description
6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . It also contains a pyridazine ring, which is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . The empirical formula of the compound is C8H10ClN3 .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Similarly, the synthesis of compounds containing a pyridazine ring can be achieved through condensation reactions .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridazine ring is less lipophilic and can be an advantageous substitute for the ubiquitous phenyl ring . The InChI key for the compound is NYOJAXJOBBCOEF-UHFFFAOYSA-N .Chemical Reactions Analysis
The pyrrolidine and pyridazine rings in the compound can undergo various chemical reactions. The pyrrolidine ring can be functionalized to create new compounds . The pyridazine ring, due to its unique physicochemical properties, can participate in π-π stacking interactions and robust, dual hydrogen-bonding capacity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.64 . It is a powder with a melting point of 127-131 °C . The compound’s storage temperature is 2-8°C .Future Directions
properties
IUPAC Name |
6-chloro-3-pyrrolidin-1-ylpyridazine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c10-7-5-6(8(11)15)9(13-12-7)14-3-1-2-4-14/h5H,1-4H2,(H2,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZULASHBOIFPRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494818 | |
Record name | 6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide | |
CAS RN |
64613-20-3 | |
Record name | 6-Chloro-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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